1H-Indol-2-carbothioamid

Übersicht

Beschreibung

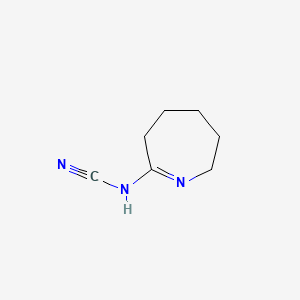

1H-indole-2-carbothioamide is a chemical compound that is part of a broader class of indole derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The indole moiety is a common structural framework in many natural products and pharmaceuticals, and modifications on this core structure, such as the incorporation of a carbothioamide group, can lead to compounds with unique properties and biological activities.

Synthesis Analysis

The synthesis of various 1H-indole-2-carbothioamide derivatives has been reported in the literature. For instance, a series of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives were prepared by treating the corresponding hydrazine carbothioamides with suitable reagents . Another efficient synthesis described the preparation of a novel 2-(2-hydroxybenzoyl)-N-(1-adamantyl) hydrazine carbothioamide and its Ni(II) complex . Additionally, a convenient procedure for the synthesis of 2,N,N-trisubstituted 1H-indole-1-carbothioamides from 2-(acylmethyl)phenyl isocyanides has been developed, showcasing the versatility of synthetic approaches for these compounds .

Molecular Structure Analysis

The molecular structure and geometry of 1H-indole-2-carbothioamide derivatives can be studied using various spectroscopic and computational methods. For example, quantum chemical calculations, including density functional theory (DFT), have been used to explain the stability and geometry of these compounds . Crystal structure studies, such as single-crystal X-ray diffraction, provide detailed insights into the three-dimensional arrangement of atoms within the crystal lattice and the nature of intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 1H-indole-2-carbothioamide derivatives can be explored through their participation in various chemical reactions. These compounds can undergo further functionalization and form complexes with metals, as demonstrated by the synthesis of a nickel(II) complex . The presence of reactive sites such as the carbothioamide group allows for a range of chemical transformations that can be utilized to synthesize novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole-2-carbothioamide derivatives are influenced by their molecular structure. Techniques such as IR, NMR, and mass spectrometry are employed to elucidate the structures and confirm the identity of synthesized compounds . The electronic spectra and magnetic measurements can reveal information about the electronic structure and bonding environment in complexes . Additionally, the cytotoxic effects of these compounds have been evaluated using cell culture studies, indicating their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate, einschließlich 1H-Indol-2-carbothioamid, haben vielversprechende antivirale Aktivität gezeigt. Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate als antivirale Mittel berichtet . Eine andere Studie berichtete, dass 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate von Indol eine antivirale Aktivität gegen eine breite Palette von Ribonukleinsäure (RNA) und Desoxyribonukleinsäure (DNA) -Viren zeigten .

Anti-HIV-Aktivität

Indolderivate wurden auch auf ihre Anti-HIV-Aktivität untersucht. Eine Reihe neuer Indolyl- und Oxochromenylxanthenon-Derivate wurde als potenziell anti-HIV-1-aktiv berichtet .

Antitumoraktivität

Indol-2-carboxamide haben sich als potenzielle Antiproliferationsmittel erwiesen. Eine Studie berichtete, dass eine Reihe von Indol-basierten Derivaten eine vielversprechende Antiproliferationsaktivität zeigte, wobei die GI50-Werte zwischen 26 nM und 86 nM lagen .

EGFR-inhibitorische Aktivität

Einige Indol-2-carboxamide wurden auf ihre inhibitorische Aktivität gegen EGFR (epidermaler Wachstumsfaktor-Rezeptor) getestet. Eine Verbindung zeigte eine hohe inhibitorische Aktivität gegen EGFR mit einem IC50-Wert von 71 ± 06 nM .

BRAF V600E-inhibitorische Aktivität

Indol-2-carboxamide wurden auch auf ihre inhibitorische Aktivität gegen BRAF V600E getestet. Die getesteten Verbindungen inhibierten BRAF V600E mit IC50-Werten im Bereich von 77 nM bis 107 nM .

VEGFR-2-inhibitorische Aktivität

Die inhibitorische Aktivität von Indol-2-carboxamiden gegen VEGFR-2 (vaskulärer Endothelwachstumsfaktor-Rezeptor) wurde ebenfalls bestimmt .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1H-Indole-2-carbothioamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets through hydrogen bonds, often inhibiting their activity . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

1H-indole-2-carbothioamide plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to form hydrogen bonds with a variety of enzymes, which can lead to the inhibition of their activity . This interaction is crucial in understanding its potential as a therapeutic agent. For instance, the presence of the carboxamide moiety in 1H-indole-2-carbothioamide allows it to bind effectively to enzyme active sites, thereby modulating their function .

Cellular Effects

1H-indole-2-carbothioamide has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to alterations in cell function, including changes in metabolic pathways and gene expression profiles . These effects are particularly significant in cancer cells, where 1H-indole-2-carbothioamide has demonstrated potential anti-cancer properties by inhibiting key enzymes involved in cell proliferation .

Molecular Mechanism

The molecular mechanism of 1H-indole-2-carbothioamide involves its binding interactions with biomolecules. The compound’s carboxamide group forms hydrogen bonds with enzyme active sites, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism. Additionally, 1H-indole-2-carbothioamide has been shown to interact with nuclear receptors, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-indole-2-carbothioamide have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1H-indole-2-carbothioamide remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1H-indole-2-carbothioamide vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects can be observed, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxicity.

Metabolic Pathways

1H-indole-2-carbothioamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the modulation of metabolic flux . The compound’s metabolism can lead to the formation of various metabolites, which can further influence cellular function and metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall biological activity.

Transport and Distribution

The transport and distribution of 1H-indole-2-carbothioamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of 1H-indole-2-carbothioamide can influence its biological activity and therapeutic potential.

Subcellular Localization

1H-indole-2-carbothioamide is localized in specific subcellular compartments, which can affect its activity and function . The compound’s targeting signals and post-translational modifications direct it to particular organelles, where it can exert its effects . Understanding the subcellular localization of 1H-indole-2-carbothioamide is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

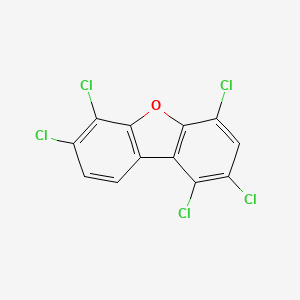

IUPAC Name |

1H-indole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLPYJVQUCPMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639990 | |

| Record name | 1H-Indole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63071-71-6 | |

| Record name | 1H-Indole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the C=S bond length in 3-Anilino-N-phenyl-1H-indole-2-carbothioamide?

A1: The research paper states that the C=S bond length in 3-Anilino-N-phenyl-1H-indole-2-carbothioamide is 1.660 (3) Å []. This value is significant because it provides information about the bond strength and electronic environment around the thioamide group. Deviations from typical C=S bond lengths can indicate the presence of electronic effects such as conjugation or hydrogen bonding, which can influence the compound's reactivity and potential biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)

![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)